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Mastoparan-like peptide 12c precursor

Cat. No.: B1576113
Attention: For research use only. Not for human or veterinary use.
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Description

The Mastoparan-like peptide 12c precursor is a key biosynthetic intermediate for the active peptide found in the venom of the social wasp Vespa magnifica . Mastoparans are linear, cationic α-helical peptides, typically 14 amino acids in length, characterized by a high content of hydrophobic residues and a positive net charge due to lysine residues, with an amidated C-terminus . The mature Mastoparan-like peptide 12c (INLKAIAALAKKLL-NH2) is derived from this precursor and exhibits significant mast cell degranulation and antimicrobial activity . This peptide family demonstrates a wide variety of potent biological effects, serving as a valuable research tool for investigating mechanisms of antimicrobial action against common pathogens and resistant strains , G-protein activation , and phospholipase A2, C, and D activation . Studies on mastoparan peptides also explore their potential in anticancer research and antiviral activity against viruses like human alphaherpesvirus 1 (HSV-1) . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes in humans or animals.

Properties

bioactivity

Antibacterial, Antifungal

sequence

INLKAIAALAKKLLG

Origin of Product

United States

Genetic and Biosynthetic Pathways of Mastoparan Like Peptide 12c Precursor

Gene Structure and Encoding Information

The genetic blueprint for Mastoparan-like peptide 12c is encoded within the hornet's DNA and transcribed into messenger RNA (mRNA) that directs the synthesis of its inactive precursor.

Analysis of complementary DNA (cDNA) libraries constructed from the venom glands of various wasp species, including those of the genus Vespa, has been instrumental in understanding mastoparan (B549812) biosynthesis. nih.govnih.gov Molecular cloning of cDNA fragments reveals that these peptides are initially synthesized as larger precursor polypeptides, often referred to as pre-pro-peptides. nih.gov For mastoparans from Vespa species, these precursors typically consist of around 60 amino acids. nih.gov Techniques such as the rapid amplification of cDNA ends (RACE) have been employed to obtain the full-length cDNA sequences, which include the 5' and 3' untranslated regions, providing a complete picture of the mRNA template. mdpi.com

The translated precursor polypeptide, or mastoparanogen, has a distinct, segmented structure. It is composed of an N-terminal signal peptide, a central prosequence, the sequence of the mature peptide, and a C-terminal extension, typically a single glycine (B1666218) residue. nih.govnih.gov The elucidated precursor sequence for Mastoparan-like peptide 12c is INLKAIAALAKKLLG. novoprolabs.com The general architecture of a Vespa mastoparan precursor is detailed in the table below.

ComponentDescriptionTypical Function
Signal Peptide An N-terminal sequence of amino acids.Directs the nascent polypeptide to the secretory pathway.
Prosequence An acidic region rich in alanine (B10760859), proline, and acidic residues (aspartate, glutamate). nih.govmdpi.comMay assist in proper folding, prevent premature activity, and guide processing.
Mature Peptide The core sequence of the final, active mastoparan.This is the portion that carries out the biological function after maturation.
C-terminal Glycine A single glycine residue following the mature peptide sequence. nih.govActs as the amide donor for the C-terminal amidation process. nih.gov

Precursor Processing and Maturation

The transformation from the inactive mastoparanogen to the mature Mastoparan-like peptide 12c involves a series of precise enzymatic cleavage and modification events.

The first step in the maturation process is the removal of the N-terminal signal peptide. nih.gov This sequence guides the precursor polypeptide into the endoplasmic reticulum for secretion. Once the precursor is correctly localized, a signal peptidase cleaves off the signal sequence, releasing the pro-peptide into the secretory pathway for further processing.

Following signal peptide cleavage, the anionic prosequence is excised. In Vespa mastoparan precursors, this region is often composed of 11 or 12 dipeptide repeats that frequently terminate in proline or alanine residues. nih.gov These sequences are recognized and cleaved by specific proteases. nih.gov One such enzyme, dipeptidyl peptidase IV (DPP-IV), has been identified in the venom glands of related hornet species like Vespa basalis and is believed to be responsible for the sequential removal of dipeptides from the prosequence. nih.govnih.gov

The final and critical step in maturation is the amidation of the C-terminus. This modification is essential for the stability and biological activity of many mastoparans. nih.gov The process utilizes the C-terminal glycine residue that trails the mature peptide sequence in the precursor. nih.govnih.gov A complex of two enzymes carries out this reaction:

Peptidylglycine α-hydroxylating monooxygenase (PHM) first hydroxylates the α-carbon of the terminal glycine.

Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) then cleaves the bond between the α-carbon and the nitrogen, releasing glyoxylate (B1226380) and leaving a terminal amide group (-NH2) on the new C-terminal amino acid (in this case, Leucine). nih.gov

This amidation neutralizes the negative charge of the C-terminal carboxyl group, which is believed to stabilize the peptide's α-helical structure and enhance its interaction with cell membranes. nih.gov The mature, amidated sequence of Mastoparan-like peptide 12c is INLKAIAALAKKLL-NH2. nih.gov

Role of Post-Translational Modifications in Peptide Activity and Stability

Post-translational modifications (PTMs) are critical enzymatic changes to a peptide after its synthesis from a ribosome. These modifications are essential for the structure, activity, and stability of the mature peptide. For mastoparans, including the peptide derived from the 12c precursor, the most significant and widely studied PTM is C-terminal amidation. mdpi.comnih.gov

In species of the genus Vespa, mastoparan precursors are synthesized as pre-pro-peptides, which are then processed to yield the final, active molecule. nih.gov A key step in this processing is the amidation of the C-terminal amino acid. mdpi.com This modification, where a carboxyl group is converted to an amide, is crucial for the biological function of mastoparans. mdpi.comnih.gov Research has shown that C-terminal amidation enhances the peptide's ability to fold into its functional α-helical conformation, which in turn boosts its lytic activity against cancer cells. nih.gov Furthermore, amidation is critical for the hemolytic activity of mastoparan family peptides and can influence their interaction with the phospholipid membranes of both target and host cells. mdpi.com The stability of the peptide is also affected, with amidation often protecting against degradation by proteases. frontiersin.org

Modification TypeEffect on Mastoparan PeptidesResearch Findings
C-terminal Amidation Enhances biological activity and stability. mdpi.comnih.govPromotes α-helical structure, increases membranolytic and hemolytic activity, and may provide resistance to protease degradation. mdpi.comnih.govfrontiersin.org
Amino Acid Substitution Alters physicochemical properties like hydrophobicity and charge, affecting activity and cell selectivity. nih.govCan improve the therapeutic index by increasing antimicrobial efficacy while lowering toxicity to host cells. nih.gov

Regulation of Gene Expression and Peptide Production

The production of venom components like the Mastoparan-like peptide 12c precursor is a tightly controlled process, ensuring that these metabolically expensive proteins are synthesized efficiently in the venom glands. While specific regulatory data for the Vespa magnifica mastoparan-like 12c precursor gene is limited, studies on other venomous organisms, such as snakes and spiders, provide a robust framework for understanding the likely transcriptional and post-transcriptional control mechanisms. oup.comresearchgate.net

The transcription of venom genes is orchestrated by a complex interplay of cis-regulatory elements and trans-regulatory factors. oup.comresearchgate.net It is hypothesized that the gene encoding the this compound is controlled by similar elements.

Promoters and Enhancers: These are non-coding DNA sequences that initiate and modulate the rate of transcription. Specific enhancers associated with venom genes have been identified in other species, and their conservation across millions of years of evolution highlights their critical role in venom production. researchgate.net

Transcription Factors (TFs): These proteins bind to promoter and enhancer regions to control gene expression. Studies on snake venom have identified a suite of TFs involved in regulating venom genes. oup.comresearchgate.net It is plausible that orthologous TFs regulate mastoparan production in hornets. Furthermore, conserved vertebrate pathways, such as the extracellular signal-regulated kinase (ERK) and unfolded protein response (UPR) pathways, have been co-opted to regulate venom synthesis in snakes. researchgate.net The UPR, in particular, is essential for managing the high-level production and folding of secreted proteins like venom peptides. scienceopen.com

Chromatin Structure: The three-dimensional organization of chromatin, including topologically associated domains (TADs) and loops mediated by proteins like CTCF, can influence gene expression by bringing distant regulatory elements into proximity with gene promoters. oup.comresearchgate.net This architecture is likely a key feature in the coordinated expression of venom gene clusters. researchgate.net

Regulatory ElementPutative Function in this compound Gene ExpressionInferred From
Promoters Site for transcription initiation machinery to bind.General Eukaryotic Gene Regulation, Snake Venom Studies researchgate.net
Enhancers Modulate the rate of transcription in a tissue-specific manner (venom gland).Snake Venom Studies oup.comresearchgate.net
Transcription Factors Activate or repress gene expression in response to cellular signals.Snake and Spider Venom Studies oup.comresearchgate.net
Insulator Proteins (e.g., CTCF) Organize chromatin structure to ensure appropriate gene regulation within venom gene clusters.Snake Venom Studies oup.comresearchgate.net

Following transcription, the resulting messenger RNA (mRNA) molecule can undergo further regulation before being translated into a protein. These post-transcriptional mechanisms add another layer of control to venom production. nih.gov

One key mechanism is alternative splicing , where a single gene can produce multiple different mRNA transcripts, leading to the synthesis of distinct protein variants from a single gene. nih.gov This has been observed in spider venom genes, where it contributes significantly to the complexity of the venom. nih.gov It is possible that the this compound gene could undergo such splicing to generate variations of the peptide.

The relationship between mRNA transcript abundance and the final quantity of protein in the venom can also be subject to regulation. While some studies in snakes have found a high correlation between venom gland transcriptomes and venom proteomes, suggesting that transcriptional control is the primary driver of protein levels, others have noted discrepancies. nih.gov These differences imply the existence of post-transcriptional buffering, where protein levels are modulated independently of mRNA levels. nih.gov This could involve regulation of mRNA stability, translation efficiency, or protein degradation rates, ensuring a precise and stable composition of the final venom.

Molecular Structure and Conformational Dynamics

Primary Amino Acid Sequence Analysis of Mature Mastoparan-like Peptide 12c

The precursor form of Mastoparan-like peptide 12c is a 15-amino-acid peptide sourced from the hornet Vespa magnifica. novoprolabs.com The precursor undergoes post-translational modification where the C-terminal glycine (B1666218) residue is removed to facilitate amidation of the mature peptide. nih.gov This C-terminal amidation is a common feature among mastoparan (B549812) peptides and is known to enhance structural stability and interaction with cell membranes. mdpi.commdpi.com The mature form of Mastoparan-like peptide 12c is a tetradecapeptide (14 amino acids). nih.gov

The primary amino acid sequence is rich in hydrophobic residues such as Isoleucine (Ile), Leucine (B10760876) (Leu), and Alanine (B10760859) (Ala), which is a characteristic feature of the mastoparan family. nih.gov

Table 1: Amino Acid Sequence of Mastoparan-like Peptide 12c

Form Sequence (Three-Letter Code) Sequence (One-Letter Code) Length (Amino Acids)
Precursor Ile-Asn-Leu-Lys-Ala-Ile-Ala-Ala-Leu-Ala-Lys-Lys-Leu-Leu-Gly INLKAIAALAKKLLG 15
Mature Ile-Asn-Leu-Lys-Ala-Ile-Ala-Ala-Leu-Ala-Lys-Lys-Leu-Leu-NH₂ INLKAIAALAKKLL-NH₂ 14

Data sourced from references novoprolabs.comnih.gov.

Amphipathic Characteristics and Hydrophobicity Profile

The α-helix adopted by Mastoparan-like peptide 12c in membrane environments exhibits distinct amphipathic (or amphiphilic) properties. mdpi.comucsd.edunih.gov This means the helix is structured so that the hydrophobic and hydrophilic amino acid residues are segregated onto opposite faces.

A helical wheel projection of the mature peptide sequence (INLKAIAALAKKLL) would show a hydrophobic face dominated by residues like Isoleucine, Leucine, and Alanine, and a hydrophilic (polar) face containing the three positively charged Lysine (B10760008) residues and the polar, uncharged Asparagine residue. nih.gov This spatial arrangement is crucial for its interaction with cell membranes, where the cationic face can interact with negatively charged components of the membrane surface, and the hydrophobic face can insert into the lipid bilayer's core. nih.gov

Structural Determinants of Peptide Activity

The specific arrangement and properties of the amino acids in the peptide's sequence are key determinants of its biological function.

Mastoparan-like peptide 12c possesses three Lysine (K) residues at positions 4, 11, and 12 of its mature sequence. nih.gov Lysine is a basic amino acid that is positively charged at physiological pH, giving the peptide a net positive charge. Most mastoparans carry a net positive charge, typically ranging from +1 to +5, which is a defining feature of the family. nih.govnih.gov

Importance of Hydrophobic Residue Arrangement

The biological activity of mastoparan-like peptides is intrinsically linked to their primary amino acid sequence and the specific arrangement of their residues. Mastoparan-like peptide 12c precursor, with its sequence INLKAIAALAKKLLG, is characteristic of the mastoparan family, which typically consists of 14 amino acid residues. novoprolabs.comnih.govnih.gov A defining feature of these peptides is the high proportion of hydrophobic (non-polar) amino acids, such as Isoleucine (Ile), Leucine (Leu), and Alanine (Ala), interspersed with cationic (positively charged) residues, primarily Lysine (Lys). nih.gov

This specific arrangement of hydrophobic and hydrophilic residues is not random; it is critical for the peptide's ability to adopt an amphipathic structure, particularly an α-helix, upon interacting with biological membranes. nih.govresearchgate.net In this conformation, the peptide segregates its residues into two distinct faces: a non-polar face comprising the hydrophobic residues and a polar face with the charged lysine residues. The hydrophobic face facilitates insertion into the lipid bilayer of cell membranes, while the cationic face interacts with the negatively charged components often found on the surface of bacterial cells or other target membranes. researchgate.net

Table 1: Physicochemical Properties of Mastoparan-C (MP-C) and its Analogues

PeptideSequenceNet Positive ChargeHydrophobicity (H)α-helical content (in 30 mM SDS)
MP-C LNLKALLAVAKKIL-NH2+40.67665%
cMP-C LNLKC LLC VC KKIL-NH2+40.61276%
tMP-C K NK KK LLK VKK KKIL-NH2+120.21558%

Data sourced from a study on engineered mastoparan analogues. nih.gov This table illustrates how changes in amino acid sequence affect the peptide's physicochemical properties.

Mechanisms of Biological Action at the Cellular and Subcellular Levels

Membrane Interaction and Permeabilization

The initial and critical step in the mechanism of action for mastoparan-like peptides is their interaction with biological membranes. This interaction is governed by the peptide's physicochemical properties and the composition of the target membrane.

Mastoparan-like peptides, including Mitoparan, are cationic and amphipathic, meaning they possess both positively charged and hydrophobic (water-repelling) regions. nih.govnih.gov Upon encountering a cell membrane, these peptides typically adopt an α-helical conformation. nih.gov This structure arranges the amino acid residues in a way that the positively charged side chains (like lysine) are positioned on one face of the helix, while the hydrophobic side chains are on the opposite face. nih.gov

This amphipathic nature is crucial for membrane interaction. The positively charged face of the helix is attracted to the negatively charged components often found on the surface of microbial and certain mammalian cell membranes, such as phospholipids (B1166683). nih.gov Following this initial electrostatic attraction, the hydrophobic face of the peptide can insert into the nonpolar, lipid core of the membrane bilayer. nih.govyoutube.com This insertion process is a key driver of the peptide's biological effects, leading to membrane disruption and permeabilization. nih.gov The stability of membrane proteins is delicate, and the insertion of external peptides can significantly alter membrane structure and function. youtube.comdtic.mil

Mechanisms of Membrane Disruption and Pore Formation

Following membrane insertion, mastoparan-like peptides can disrupt the membrane integrity through several proposed mechanisms, often dependent on the peptide's concentration and the specific lipid composition of the membrane. bas.bg Two of the most cited models are the "barrel-stave" and the "toroidal pore" models.

In the barrel-stave model , several peptide molecules aggregate within the membrane and orient themselves perpendicular to the membrane surface, much like the staves of a barrel. This arrangement forms a hydrophilic channel or pore through the membrane, allowing the passage of water, ions, and other small molecules, which disrupts cellular homeostasis.

In the toroidal pore model , the peptides, along with the lipid molecules of the membrane, curve inward to form a pore. In this configuration, the peptide-lined pore is continuous with the lipid headgroups of the membrane, creating a larger, less stable pore structure.

These models describe how peptides can compromise the barrier function of cell membranes, leading to leakage of cellular contents and ultimately, cell death. nih.gov

Specific Interactions with Bacterial and Fungal Cell Membranes

Mastoparan-like peptide 12c has demonstrated both antibacterial and antifungal properties. bicnirrh.res.innovoprolabs.com It is active against both Gram-positive and Gram-negative bacteria. bicnirrh.res.in The selectivity for microbial membranes over host cell membranes is a key feature of many antimicrobial peptides (AMPs). Bacterial membranes are often rich in anionic phospholipids, which provides a strong electrostatic attraction for the cationic peptide.

Research has shown that Mastoparan-like peptide 12c exhibits a Minimum Inhibitory Concentration (MIC) of 3.0 µg/ml against the Gram-positive bacterium Staphylococcus aureus and 6.0 µg/ml against the Gram-negative bacterium Escherichia coli. bicnirrh.res.in Furthermore, it is effective against the fungal pathogen Candida albicans with a MIC of 12.0 µg/ml. bicnirrh.res.in The mechanism of action involves the disruption of the microbial cell membrane, leading to the leakage of intracellular components and cell death. nih.govnih.gov

Antimicrobial Activity of Mastoparan-like Peptide 12c
Target OrganismGram NatureMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus ATCC 2592Gram +ve3.0 µg/ml bicnirrh.res.in
Escherichia coli ATCC 25922Gram -ve6.0 µg/ml bicnirrh.res.in
Candida albicans ATCC 2002Fungus12.0 µg/ml bicnirrh.res.in

Erythrocyte Membrane Interaction and Permeabilization Studies

The interaction of mastoparan-like peptides with red blood cells (erythrocytes) is a critical measure of their potential toxicity to mammalian cells. This interaction is referred to as hemolytic activity. nih.gov While a desirable trait for antimicrobial peptides is low toxicity to host cells, many mastoparans exhibit some level of hemolytic activity. ucsd.edunih.gov

A systematic study of 55 different mastoparan (B549812) peptides revealed a wide range of hemolytic activities. nih.gov The study categorized them into high (EC50 ≤ 100 μM), modest (100 μM < EC50 ≤ 400 μM), and low (EC50 > 400 μM) hemolytic activity groups. nih.govresearchgate.net Interestingly, the study found that hydrophobicity, rather than net charge or amphipathicity, was the primary determinant of a mastoparan's hemolytic potential. nih.govresearchgate.net The mechanism of hemolysis is similar to that of antimicrobial activity, involving the disruption of the erythrocyte cell membrane. mdpi.com Some engineered mastoparan analogues have been developed with reduced hemolytic activity while retaining their desired antimicrobial or anticancer effects. nih.gov

Mitochondrial Membrane Interaction and Permeabilization

The name "Mitoparan" for Mastoparan-like peptide 12c suggests a specific interaction with mitochondria, the powerhouses of the cell. nih.govresearchgate.net These organelles are crucial for cellular energy production and are also key regulators of programmed cell death (apoptosis). nih.gov Mitoparan can translocate across the outer plasma membrane of mammalian cells and accumulate in the mitochondria. researchgate.netmdpi.com

Once localized to the mitochondria, Mitoparan can induce mitochondrial membrane permeabilization (MMP). researchgate.netnih.gov This disruption of the mitochondrial membrane can lead to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. researchgate.net The release of these factors can trigger the caspase cascade, a series of enzymatic reactions that execute the apoptotic program. mdpi.comnih.gov Studies with isolated mitochondria have shown that Mitoparan can cause swelling and permeabilization, indicating a direct effect on the organelle's structure and function. researchgate.net This ability to target and disrupt mitochondria is a significant aspect of the peptide's cytotoxic activity against cancer cells. researchgate.netnih.gov

G-Protein Coupled Receptor (GPCR) Mimicry and Signaling Modulation

Beyond direct membrane disruption, mastoparans are well-known for their ability to interact with and modulate intracellular signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). nih.govnih.gov GPCRs are a vast family of cell surface receptors that detect a wide array of external signals and transduce them into intracellular responses through the activation of heterotrimeric G-proteins. youtube.comkhanacademy.org

Mastoparans can act as receptor-mimetic peptides, meaning they can directly activate G-proteins in a manner similar to an agonist-bound GPCR. nih.govnih.gov When a GPCR is activated by its ligand, it undergoes a conformational change that allows it to bind to an inactive G-protein. youtube.com This interaction catalyzes the exchange of GDP for GTP on the G-protein's alpha subunit, causing the G-protein to become active and dissociate into its alpha and beta-gamma subunits. youtube.comyoutube.com These activated subunits then go on to modulate the activity of various downstream effector enzymes and ion channels. youtube.com

Direct Activation of G-Proteins

Mastoparans function as receptor mimics, directly activating G proteins on the cytoplasmic face of the cell membrane. mdpi.comnih.gov This interaction bypasses the need for a traditional ligand-receptor binding event on the cell surface. Studies on mastoparan-L, a well-researched member of the family, demonstrate that the peptide can increase the activity of several purified G proteins. nih.govnih.gov The mechanism involves mastoparan adopting a structure within the lipid bilayer that resembles the cationic intracellular loops of G protein-coupled receptors (GPCRs), allowing it to engage directly with the G protein. nih.govresearchgate.net This activation is sensitive to pertussis toxin, which uncouples receptors from G proteins by ADP-ribosylation, indicating that mastoparans target specific G protein subtypes, particularly those of the Gαi family. nih.govresearchgate.netmdpi.com

Acceleration of GTPase Activity and Nucleotide Exchange

A key aspect of G protein activation is the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP). Mastoparans significantly accelerate this process. nih.govresearchgate.net They promote the dissociation of bound GDP from the G protein's α-subunit, which is the rate-limiting step in G protein activation. nih.govresearchgate.net This allows for the rapid binding of GTP. nih.gov

Furthermore, mastoparans stimulate the intrinsic GTPase activity of G proteins. nih.govnih.gov This function, which involves the hydrolysis of GTP back to GDP, is essential for terminating the signal and returning the G protein to its inactive state. For instance, mastoparan-L has been shown to increase the GTPase activity of Go and Gi proteins by as much as 16-fold when reconstituted in phospholipid vesicles. nih.gov This dual action—promoting both the "on" and "off" states—highlights mastoparan's role as a potent modulator of the G protein cycle.

FindingG-Protein Subtypes AffectedEffectReference
Increased GTPase ActivityGo, Gi16-fold increase in activity nih.gov
Accelerated Nucleotide BindingPurified G proteinsPromotes dissociation of bound GDP nih.govresearchgate.net
Inhibition by Pertussis ToxinGαi-like proteinsSelectively inhibited mastoparan-stimulated activation nih.govresearchgate.netmdpi.com

Downstream Signaling Cascades (e.g., IP3, Ca2+ Flux)

The direct activation of G proteins by mastoparans triggers a cascade of downstream signaling events. A primary pathway affected is the one mediated by phospholipase C (PLC). nih.gov Activation of Gαq by mastoparan leads to the stimulation of PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govmdpi.com

IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol. nih.gov This results in a rapid and transient increase in the intracellular calcium concentration ([Ca2+]i). nih.gov Research on human polymorphonuclear leukocytes revealed that mastoparan can induce this Ca2+ flux through two distinct mechanisms: an initial, rapid, pertussis toxin-sensitive phase dependent on Gαi, and a second, slower, sustained phase that is insensitive to the toxin and requires the influx of extracellular calcium. nih.gov This elevation in intracellular calcium is a critical signal that drives many subsequent cellular responses, including exocytosis. taylorandfrancis.com

Modulation of Enzyme Activities

Mastoparans are known to influence the activity of several key enzymes involved in cellular signaling, most notably the phospholipase family. nih.govmdpi.com

Phospholipase A2, C, and D Activation

Mastoparans have been demonstrated to activate multiple isoforms of phospholipase. nih.gov

Phospholipase A2 (PLA2): This enzyme hydrolyzes phospholipids to produce arachidonic acid, a precursor for inflammatory mediators. Mastoparans can activate PLA2, contributing to inflammatory responses. nih.govmdpi.com

Phospholipase C (PLC): As mentioned previously, mastoparans can activate PLC through a G protein-dependent mechanism. nih.gov However, some studies suggest that in certain cell types, such as human myocardial tissue, mastoparan can stimulate phosphoinositide-specific PLC independently of G protein activation. nih.gov

Phospholipase D (PLD): Mastoparan can also stimulate PLD activity. In the rat basophilic leukemia (RBL-2H3) mast cell line, this activation occurs independently of Gαi, protein kinase C, and calcium. nih.gov

It is noteworthy that some reports indicate mastoparans can also have inhibitory effects on phospholipases under specific experimental conditions. nih.gov

Cellular Secretion and Exocytosis Pathways

One of the most defining biological activities of the mastoparan peptide family is the potent induction of cellular secretion, particularly from mast cells. nih.govmdpi.com

Mast Cell Degranulation and Histamine (B1213489) Release Mechanisms (MRGPRX2 involvement)

Mastoparan-like peptide 12c is explicitly recognized for its ability to cause mast cell degranulation. nih.gov This process involves the fusion of intracellular granules with the plasma membrane, releasing a host of pre-formed inflammatory mediators, including histamine and serotonin (B10506). nih.govmdpi.com

Recent research has elucidated that this action is not simply due to lytic effects on the membrane but is a receptor-mediated process. mdpi.com In humans, mastoparans are potent agonists for the Mas-related G protein-coupled receptor member X2 (MRGPRX2), which is highly expressed on skin mast cells. mdpi.commdpi.comnih.govmdpi.com The mouse ortholog of this receptor is MrgprB2. nih.gov

The activation of MRGPRX2 by mastoparan initiates a signaling cascade that leads to degranulation. taylorandfrancis.commdpi.com This pathway involves the coupling of the receptor to both Gαi and Gαq proteins. mdpi.com The activation of Gαq subsequently stimulates the PLC/IP3/Ca2+ flux pathway, providing the necessary calcium signal to trigger granule exocytosis. mdpi.com The involvement of Gαi is also crucial, though its downstream effects in this specific context are still being fully detailed. mdpi.com Beyond histamine release, this activation also results in the generation of chemokines, which can recruit other immune cells like neutrophils and dendritic cells. nih.gov

MechanismKey Receptor/ProteinEffectReference
G-Protein ActivationGαi, GαqDirect activation mimics receptor function mdpi.comnih.govmdpi.com
Downstream SignalingPhospholipase C (PLC)Generation of IP3, leading to Ca2+ release nih.govmdpi.com
Mast Cell ActivationMRGPRX2Binds mastoparan to initiate degranulation mdpi.commdpi.comnih.govmdpi.com
Mediator ReleaseGranulesExocytosis of histamine, serotonin, and chemokines nih.govmdpi.comnih.gov

Platelet Secretion (Serotonin, β-Thromboglobulin Release)

Mastoparan peptides are recognized for their capacity to induce secretion from various cell types, including platelets. nih.govmdpi.com Studies on mastoparan have demonstrated its ability to trigger the release of serotonin (5-hydroxytryptamine) and β-thromboglobulin from human platelets. nih.govnih.gov This secretion occurs rapidly, within a minute of exposure, and is dose-dependent. nih.govnih.gov

The mechanism of mastoparan-induced platelet secretion is noteworthy as it appears to bypass some of the typical activation pathways. The release of granular contents is not typically accompanied by platelet shape change or aggregation. nih.govnih.gov Furthermore, it has been observed that this exocytotic process can occur without the liberation of arachidonic acid or a significant increase in cytosolic calcium concentrations. nih.gov The secretory response is also reported to be unaffected by inhibitors of protein kinase C. nih.gov This suggests that mastoparans may directly interact with the secretory machinery of the platelet, possibly through the activation of G-proteins, to induce the release of dense-granule contents like serotonin and α-granule contents such as β-thromboglobulin. nih.govnih.gov

Table 1: Effect of Mastoparan on Platelet Secretion

Secreted Substance Granule Type Observation References
Serotonin (5-hydroxytryptamine) Dense-granule Rapid, dose-dependent release nih.govnih.gov
β-Thromboglobulin α-granule Rapid, dose-dependent release nih.govnih.gov

Chromaffin Cell Secretion (Catecholamine Release)

The mastoparan family of peptides has been shown to induce the release of catecholamines from adrenal chromaffin cells. nih.govmdpi.comcapes.gov.brnih.gov Research on mastoparan indicates that it can cause a concentration-dependent and time-dependent release of these neurotransmitters. capes.gov.brnih.gov

Interestingly, the release of catecholamines stimulated by mastoparan appears to be independent of extracellular calcium. capes.gov.brnih.gov This finding suggests a mechanism that differs from the typical stimulus-secretion coupling in these cells, which is heavily reliant on calcium influx. Some studies suggest that mastoparan's effect on chromaffin cells might be linked to cell lysis, as the release of catecholamines is accompanied by the release of the cytoplasmic marker lactate (B86563) dehydrogenase. capes.gov.brnih.gov It has also been proposed that mastoparan may interfere with nicotinic receptor function in these cells. capes.gov.br

Anterior Pituitary Gland Secretion (Prolactin Release)

Mastoparan peptides have been identified as secretagogues for hormones from the anterior pituitary gland, specifically prolactin. nih.govmdpi.comnih.gov Studies conducted on cultured rat anterior pituitary cells have demonstrated that mastoparan can stimulate the secretion of prolactin in a dose-dependent and time-dependent manner. nih.gov

The mechanism underlying this action involves the activation of intracellular signaling pathways. Mastoparan-induced prolactin release is dependent on the presence of calcium and is associated with an increase in intracellular calcium concentration. nih.gov This effect is believed to be mediated through the activation of Gq/11 proteins and the subsequent stimulation of the phospholipase C pathway. nih.gov This leads to the generation of inositol phosphates and diacylglycerol, which in turn trigger the release of stored intracellular calcium and activate protein kinase C. nih.govnih.gov Unlike its effect on platelets, mastoparan did not show an effect on the accumulation of intracellular cAMP in pituitary tumor cells. nih.gov

Influence on Intracellular Cyclic AMP Levels

The effect of mastoparans on intracellular cyclic AMP (cAMP) levels appears to be cell-type specific. In human platelets, mastoparan has been shown to cause a dose-dependent increase in intracellular cAMP. nih.govnih.gov This elevation in cAMP occurs alongside the stimulation of secretion, which is an unusual phenomenon as cAMP is often an inhibitory signal for platelet activation. nih.gov

In contrast, in studies involving rat anterior pituitary tumor GH3 cells, mastoparan did not have an effect on the accumulation of intracellular cAMP, even while stimulating prolactin release. nih.gov Similarly, in pulmonary alveolar type 2 cells, mastoparan was found to inhibit adenylyl cyclase activity, which would lead to a decrease in cAMP levels. nih.gov These differing effects highlight the complexity of mastoparan's interaction with cellular signaling pathways, which can vary significantly between different cell types.

Table 2: Influence of Mastoparan on Intracellular cAMP Levels in Different Cell Types

Cell Type Effect on cAMP References
Human Platelets Increase nih.govnih.gov
Rat Anterior Pituitary Tumor GH3 Cells No effect nih.gov
Rat Pulmonary Alveolar Type 2 Cells Decrease (via adenylyl cyclase inhibition) nih.gov

Immunomodulatory Activities in non-mammalian systems

While the primary focus is on mammalian systems, it is relevant to note the immunomodulatory potential of mastoparan-like peptides. These peptides are known for their antimicrobial and antifungal activities. novoprolabs.com

Cytokine Production Induction (e.g., TNF-alpha, IL-1beta in mouse macrophages)

Although the provided outline specifies non-mammalian systems, the available research on the immunomodulatory activities of mastoparans, particularly cytokine induction, has been conducted in mammalian cells, specifically mouse macrophages. This information is included here as it is the most relevant data available regarding this specific biological action.

A member of the mastoparan family, mastoparan-M, has been demonstrated to stimulate the production and release of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-alpha) and Interleukin-1beta (IL-1beta) from cultured mouse macrophages. The induction of these cytokines is a key indicator of an inflammatory response and highlights the immunomodulatory capabilities of these peptides.

Biological Activities and Functional Roles Mechanistic Focus

Antimicrobial Activity Profile

Mastoparan (B549812) peptides exhibit potent, broad-spectrum antimicrobial properties, a characteristic that has drawn significant research interest. frontiersin.orgmdpi.com Their primary mechanism of action involves the disruption of microbial cell membranes, a physical mode of action that makes the development of resistance more difficult for pathogens. researchgate.netresearchgate.net

Spectrum of Activity (Gram-positive, Gram-negative Bacteria, Fungi)

Mastoparan-like peptides, including the 12c variant found in Vespa mandarinia, demonstrate efficacy against a wide array of microorganisms. frontiersin.org Their activity spans Gram-positive and Gram-negative bacteria as well as fungi. frontiersin.orgnovoprolabs.com This broad-spectrum capability is a hallmark of many peptides in the mastoparan family. mdpi.comvnu.edu.vn For instance, Mastoparan-S, isolated from the praying mantis, also shows broad antimicrobial activity against these groups. frontiersin.org Similarly, Mastoparan-C from the European Hornet (Vespa crabro) possesses significant antibacterial and antifungal properties. vnu.edu.vn The fundamental structure of these peptides—a cationic, amphipathic α-helix—allows them to interact with and compromise the integrity of diverse microbial cell membranes. mdpi.comnih.gov

PeptideSource OrganismGram-Positive BacteriaGram-Negative BacteriaFungiReference
Mastoparan-like peptide 12cVespa magnifica / Vespa mandariniaActiveActiveActive frontiersin.orgnovoprolabs.com
Mastoparan-C (MP-C)Vespa crabro (European Hornet)ActiveActiveActive nih.govvnu.edu.vn
Mastoparan-MVespa magnificaActiveActiveNot specified frontiersin.org
Mastoparan-SSphodromantis viridis (African mantis)ActiveActiveActive frontiersin.org

Activity Against Multidrug-Resistant Microorganisms (Mechanistic Insights)

A critical feature of mastoparan peptides is their effectiveness against multidrug-resistant (MDR) pathogens. nih.govresearchgate.net Mastoparan-C, for example, maintains its level of potency against several antibiotic-resistant microorganisms. nih.gov Similarly, Mastoparan-AF has demonstrated bactericidal effects against multi-antibiotic resistant Escherichia coli O157:H7. nih.gov

The primary mechanism behind this activity is the physical disruption of the bacterial cell membrane. researchgate.netnih.gov Unlike traditional antibiotics that often target specific metabolic pathways or enzymes, mastoparans directly compromise the membrane's structural integrity. researchgate.netnih.gov For instance, the analog [I⁵, R⁸] MP, derived from mastoparan-L, rapidly depolarizes the bacterial membrane of Staphylococcus aureus, leading to cell death through subsequent membrane disruption. researchgate.netnih.gov This membranolytic action involves the peptide inserting itself into the lipid bilayer, a process that is less susceptible to the resistance mechanisms that plague conventional antibiotics. mdpi.comresearchgate.net

Antibiofilm Properties and Mechanisms

Mastoparan peptides have also been shown to possess significant antibiofilm capabilities. nih.govmdpi.com Mastoparan-C is effective against established microbial biofilms, showing only a slight reduction in efficacy compared to its activity against planktonic (free-floating) bacteria. nih.gov Peptides such as Agelaia-MPI and Polybia-MPII, isolated from social wasps, have demonstrated the ability to inhibit biofilm formation by MDR Acinetobacter baumannii and degrade existing biofilms. mdpi.com

The mechanism of antibiofilm action involves the degradation of the bacterial cell wall, which is a crucial component of the biofilm matrix. mdpi.com By disrupting the cells within the biofilm, these peptides can break down the protective structure, exposing the bacteria to further stress and clearance. mdpi.com This makes them promising candidates for applications where biofilm formation is a significant problem, such as on medical devices. mdpi.com

Antioxidant Activity (where mechanism elucidated)

Certain mastoparan peptides exhibit antioxidant properties. Mastoparan-B, isolated from the venom of Vespa basalis, has been identified as a valuable antioxidant. nih.gov Its mechanism involves competing with nitric oxide for oxygen molecules. nih.gov Furthermore, it displays enzymatic activities that resemble those of superoxide (B77818) dismutase and glutathione (B108866) peroxidase, two key antioxidant enzymes in biological systems. nih.gov Through specific amino acid substitutions, the reducing power and free-radical scavenging activity of Mastoparan-B analogs can be significantly enhanced, highlighting their potential as applicable antioxidants. nih.gov

Antiparasitic Activity and Cellular Targets (e.g., Trypanosoma cruzi)

The biological activity of mastoparans extends to eukaryotic parasites. A mastoparan peptide isolated from the venom of the wasp Polybia paulista has demonstrated a potent trypanocidal effect against all developmental forms (epimastigote, trypomastigote, and amastigote) of Trypanosoma cruzi, the parasite responsible for Chagas disease. unesp.br

Molecular docking studies suggest that the peptide's mechanism of action involves the inhibition of a key parasitic enzyme, glyceraldehyde-3-phosphate dehydrogenase (TcGAPDH). unesp.br This enzyme is vital for the parasite's energy production through glycolysis. unesp.br By targeting TcGAPDH, the mastoparan peptide disrupts the parasite's metabolism, leading to its death. unesp.br This finding identifies a specific cellular target and underscores the potential of mastoparan peptides in developing new antiparasitic drugs. unesp.br

Intercellular Communication Modulation (e.g., Ca2+ increase in plants)

In plant cells, mastoparan peptides have been utilized as tools to study and modulate intercellular communication. nih.govfrontiersin.org They are known to induce an increase in the intracellular concentration of calcium ions (Ca2+), a critical secondary messenger in plant signaling pathways. nih.govnih.gov

Mastoparan activates key enzymes such as phospholipase C (PLC) and phospholipase D (PLD). nih.govnih.gov The activation of these phospholipases leads to a cascade of events that results in the mobilization of calcium from intracellular stores, causing oscillations or "spiking" of cytosolic Ca2+ levels. nih.gov This induced calcium signaling can regulate various cellular processes, including cell-to-cell communication. nih.govfrontiersin.org Interestingly, mastoparan can induce these calcium changes even in plant mutants that are insensitive to natural signaling molecules like Nod factors, suggesting it acts downstream or via an alternative pathway to activate this fundamental signaling mechanism. nih.gov

Role in Host Defense and Innate Immunity of Source Organism

The venom of social wasps, such as Vespa magnifica, is a complex cocktail of bioactive molecules that serves not only for predation and defense against predators but also plays a crucial role in the innate immunity of the individual wasp and the colony. Among the most significant components of this chemical arsenal (B13267) are antimicrobial peptides (AMPs), with mastoparan-like peptides being a prominent family. These peptides are integral to the wasp's host defense system, providing protection against a wide range of pathogenic microorganisms.

The primary mechanism by which mastoparan-like peptides contribute to the innate immunity of Vespa magnifica is through their direct antimicrobial activity. nih.govresearchgate.net The venom, rich in these peptides, can effectively inhibit the growth of and kill bacteria and fungi that may be introduced into the wasp's body through injury or while feeding on prey. nih.govmdpi.com This antimicrobial shield is vital for preventing infections and maintaining the health of the individual wasp. Given that social wasps live in dense colonies, the ability to prevent the spread of pathogens is critical for the survival of the entire community.

Mastoparan-like peptides, including those found in Vespa magnifica, are cationic and amphipathic molecules. mdpi.compnas.org This structure allows them to interact with and disrupt the negatively charged cell membranes of microorganisms, leading to membrane permeabilization and cell death. pnas.org This broad-spectrum activity ensures that the wasp is protected against a variety of potential invaders.

The biosynthesis of these peptides involves a precursor form. In species of the genus Vespa, mastoparan precursors are typically synthesized as a pre-pro-peptide of about 60 amino acids. nih.gov This precursor molecule is an inactive form that is later processed to yield the mature, active peptide. This process of synthesis and activation is a common strategy in innate immunity, allowing for the safe storage of potent antimicrobial agents that are only activated when needed.

Research on the venom of Vespa magnifica has led to the identification of several antimicrobial peptides. For instance, two families of AMPs homologous to mastoparans have been purified and shown to be effective against both bacteria and fungi. nih.gov Specifically, Mastoparan-like peptide 12a, also from Vespa magnifica, demonstrates activity against Escherichia coli, Staphylococcus aureus, and Candida albicans. uniprot.org While direct studies on the "12c precursor" are limited, the activities of its close relatives within the same species underscore the importance of this peptide family in the wasp's defense mechanisms. The presence of multiple, related antimicrobial peptides within the venom suggests a degree of redundancy and a multi-pronged defense strategy against microbial threats.

Detailed Research Findings

Peptide FamilySource OrganismFindingReference
Antimicrobial Peptides (homologous to mastoparans)Vespa magnificaPurified peptides demonstrated antimicrobial activities against bacteria and fungi with low hemolytic activity. nih.gov
Mastoparan-like peptide 12aVespa magnificaExhibits antimicrobial activity against Gram-negative bacteria (E. coli), Gram-positive bacteria (S. aureus), and the fungus C. albicans. uniprot.org
Mastoparan-like peptides (general)Vespa speciesKey components of venom, contributing to defense against a wide range of microorganisms. They are synthesized as inactive precursors. nih.gov

Comparative Analysis and Evolutionary Aspects

Sequence Homology and Structural Conservation Across Mastoparan (B549812) Family Peptides

Mastoparan peptides are characterized by a set of conserved structural features. They are typically short, cationic, and amphipathic tetradecapeptides, meaning they consist of 14 amino acids, carry a net positive charge, and have distinct hydrophobic and hydrophilic faces. nih.govnih.gov Most adopt an α-helical conformation, particularly when interacting with cell membranes. mdpi.comnih.gov The C-terminus is usually amidated, a modification crucial for the biological activity of many of these peptides. nih.govmdpi.com

The precursor sequence for Mastoparan-like peptide 12c is INLKAIAALAKKLLG. novoprolabs.com The mature, active form, also known as Mastoparan-VT1 or Mastoparan-M, has the sequence INLKAIAALAKKLL-NH2, with the C-terminal glycine (B1666218) removed during amidation. nih.gov

Sequence alignment studies across dozens of mastoparan peptides reveal significant homology, especially at the N-terminus. mdpi.com Many mastoparans from social wasps share sequence motifs like INLK..., INWK..., or INWLKLGK... in this region. nih.gov This high degree of conservation suggests a critical role for the N-terminal domain in the peptides' fundamental mechanism of action. mdpi.com

Conversely, the C-terminal region shows less conservation. mdpi.com The number and positioning of lysine (B10760008) residues, which contribute to the peptide's positive charge, are particularly variable. nih.gov This variability creates a suite of molecules with different charge densities and distributions, which is believed to be an evolutionary strategy for targeting different cell types. nih.gov

Based on sequence alignments, the 55 known mastoparan family peptides can be grouped into four distinct subfamilies. mdpi.com

Subfamily 1: Characterized by the conserved motif INWKKI····K··L.

Subfamily 2: Mastoparan-like peptide 12c falls into this group, which is more varied than subfamilies 1 and 3.

Subfamily 3: Features the conserved sequence INWLKLGK····AL.

Subfamily 4: Lacks a clear conserved motif and displays the least sequence conservation. mdpi.com

This classification underscores both the shared ancestry and the divergent evolution within the mastoparan family.

Table 1: Sequence Comparison of Representative Mastoparan Peptides This interactive table allows for sorting and searching of representative mastoparan peptides to highlight sequence homology and diversity.

Peptide NameSequenceSource OrganismSubfamily
Mastoparan-like peptide 12c (Mastoparan-M)INLKAIAALAKKLL-NH2Vespa magnifica, Vespa mandarinia2
MastoparanINLKALAALAKKIL-NH2Vespula lewisii2
Mastoparan-BLKLKSIVSWAKKVL-NH2Vespa basalis1
Mastoparan-XINWKGIAAMAKKLL-NH2Vespa xanthoptera1
Polistes MastoparanINWLKLGKAIIDAL-NH2Polistes jadwigae3
Dominulin AINWLKLGKVLSAFLKKL-NH2Polistes dominula3

Phylogenetic Relationships and Evolutionary Divergence

The evolution of mastoparan peptides is intrinsically linked to the lifestyle of the wasps that produce them. A significant divergence in venom composition is observed between solitary and social wasps. mdpi.comcapes.gov.br Solitary wasps primarily use their venom for predation, to paralyze and preserve prey for their offspring. capes.gov.br In contrast, social wasps, such as those in the Vespidae family, mainly use their venom for defense against predators. mdpi.comnih.gov

This functional shift is reflected in the molecular makeup of the venom. Social wasp venoms have evolved to maximize defensive potential, often by inducing intense pain and strong immune or allergic reactions in vertebrates. mdpi.comnih.gov Mastoparans, with their potent mast cell degranulating activity, are a key component of this defensive strategy. nih.gov The remarkable similarity among venom proteins from different animal species suggests that certain protein structures have been convergently recruited for venom functions throughout evolution. mdpi.com

The diversity within the mastoparan family itself points to rapid evolution. Studies on parasitoid wasps have shown that venom composition can evolve quickly, even over a few generations, in response to selective pressures such as host resistance. nih.gov This capacity for rapid adaptation likely explains the proliferation of mastoparan analogs. The variation in amino acid sequences, particularly the strategic placement of charged lysine residues and hydrophobic amino acids, appears to be an evolutionary adaptation that allows a single species to produce a range of peptides with affinities for different molecular targets and cell types. nih.gov

Functional Variation and Molecular Diversity Among Analogs and Homologs

Molecular diversity is the foundation of functional differentiation, and the mastoparan family is a prime example. mdpi.com While sharing a common structural framework, individual mastoparans exhibit a wide spectrum of biological activities. nih.govnih.gov

Mastoparan-like peptide 12c precursor is known to have antibacterial and antifungal properties. novoprolabs.com Its mature form, Mastoparan-M, also demonstrates mast cell degranulation and broad-spectrum antimicrobial activity. nih.gov However, the functions across the family are much broader, including:

Mast cell degranulation: The namesake activity of the family, causing the release of histamine (B1213489) and other inflammatory mediators. nih.govnih.gov

G-protein activation: Direct interaction with and activation of G-proteins, a key mechanism in cell signaling. nih.gov

Antimicrobial activity: Efficacy against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com

Hemolytic activity: The ability to rupture red blood cells, which is a measure of cytotoxicity. mdpi.comnih.gov

Anticancer activity: Demonstrated cytotoxicity against certain cancer cell lines. mdpi.com

The functional differences can be dramatic even between closely related peptides. For instance, Mastoparan-X(V) and Mastoparan-like peptide 12b have 100% sequence identity, yet they exhibit different levels of hemolytic activity. nih.gov This highlights that subtle changes, perhaps in post-translational modifications or tertiary structure, can have significant functional consequences. Research indicates that hydrophobicity, more so than net charge or amphipathicity, is a critical factor determining the hemolytic activity of mastoparans. mdpi.comnih.gov

This functional diversity has practical implications. Some peptides, like Mastoparan-like peptide 12b and Dominulin A, are considered promising therapeutic leads because they couple high antimicrobial activity with low hemolytic activity, suggesting a degree of selectivity for microbial cells over host cells. mdpi.comnih.govresearchgate.net

Table 2: Functional Diversity in the Mastoparan Family This interactive table summarizes the varied biological activities of different mastoparan peptides. HHA = High Hemolytic Activity; MHA = Modest Hemolytic Activity; LHA = Low Hemolytic Activity.

PeptidePrimary ActivitiesHemolytic Activity (EC50)
Mastoparan-like peptide 12c (Mastoparan-M)Mast Cell Degranulation, AntimicrobialHHA (EC50 ≤ 100 µM)
Mastoparan-like peptide 12bAntimicrobialLHA (EC50 ≥ 400 µM)
Mastoparan-LMast Cell Degranulation, G-Protein ActivationHHA (EC50 ≤ 100 µM)
Mastoparan-CAntimicrobial (incl. drug-resistant bacteria)HHA (EC50 ≤ 100 µM)
Dominulin AAntimicrobialLHA (EC50 ≥ 400 µM)
Dominulin BAntimicrobialMHA (100 µM < EC50 ≤ 400 µM)
Parapolybia-MPAntimicrobialLHA (EC50 ≥ 400 µM)

Advanced Research Methodologies and Experimental Approaches

Peptide Synthesis and Purification Techniques

The primary method for producing Mastoparan-like peptide 12c precursor and related mastoparan (B549812) peptides for research purposes is the stepwise Solid-Phase Peptide Synthesis (SPPS) . nih.govbachem.com This technique involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.combiotage.com The process allows for the use of excess reagents to drive reactions to completion, with simplified purification after each step by simple filtration and washing to remove byproducts. peptide.combiotage.com The most common chemical strategy employed is Fmoc (N-(9-fluorenylmethoxycarbonyl)) chemistry , where the Fmoc group serves as a temporary protecting group for the N-terminal amine of the amino acid being added. bachem.commdpi.com

Following the completion of the amino acid sequence assembly, the peptide is cleaved from the resin support. This cleavage is often performed using a mixture containing trifluoroacetic acid (TFA) , which also removes the permanent side-chain protecting groups from the amino acids. nih.govnovoprolabs.com

The crude synthetic peptide obtained after cleavage is a mixture containing the desired peptide along with various truncated or modified sequences. Therefore, a robust purification step is critical. The standard and most effective method for purifying mastoparan peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . mdpi.comnih.govnih.gov This technique separates peptides based on their hydrophobicity, yielding a highly pure product, often exceeding 95% purity. mdpi.commdpi.comhplc.eu

TechniquePurpose in Mastoparan ResearchKey FeaturesReferences
Solid-Phase Peptide Synthesis (SPPS)Chemical synthesis of the peptide chain.Stepwise addition of amino acids on a resin support; commonly uses Fmoc chemistry. nih.govbachem.compeptide.com
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Purification of the crude synthetic peptide.Separates peptides based on hydrophobicity to achieve high purity (>95%). mdpi.comnih.govnih.gov

**7.2. Spectroscopic Techniques for Structural Characterization

Circular Dichroism (CD) spectroscopy is a fundamental technique used to determine the secondary structure of peptides like the this compound. americanpeptidesociety.orgcreative-proteomics.com This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which is highly sensitive to the peptide's conformational state. americanpeptidesociety.org

Studies on mastoparan peptides consistently show that their secondary structure is highly dependent on the solvent environment. nih.gov

In aqueous solutions (such as water or phosphate (B84403) buffer), mastoparan peptides typically exhibit a CD spectrum characteristic of a random coil or unordered structure. nih.govnih.gov

In membrane-mimicking environments , such as in the presence of 2,2,2-trifluoroethanol (B45653) (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, the peptides undergo a significant conformational change. nih.govresearchgate.net The CD spectra in these conditions show distinct negative peaks around 208 nm and 222 nm, which are the classic hallmarks of an α-helical conformation . nih.govamericanpeptidesociety.org

This transition from a random coil to an α-helix upon entering a hydrophobic or membrane-like environment is a crucial aspect of the peptide's biological function, as the helical structure is essential for membrane interaction. nih.govnih.gov The percentage of α-helical content can be estimated from the CD spectra, providing quantitative data on the peptide's folding. nih.gov For example, some studies have shown that in a 50% TFE solution, mastoparan analogs can adopt a secondary structure that is over 70% α-helical. nih.gov

Peptide/AnalogEnvironmentObserved Secondary StructureReference
Mastoparan-like PeptidesAqueous Buffer (e.g., KH₂PO₄)Predominantly random coil. nih.gov
Mastoparan-like Peptides50% TFE (Trifluoroethanol)High α-helical content. nih.gov
Mastoparan-like PeptidesSDS MicellesPredominantly α-helical. nih.govnih.gov
Mastoparan-C (MP-C) AnalogAqueous EnvironmentMainly random coil. nih.gov
Cyclic MP-C Analog (cMP-C)Membrane-mimic SolutionHigh α-helical content (76%). nih.gov

Solution-state NMR, often using transferred Nuclear Overhauser Effect (Tr-NOE) experiments, is used to determine the precise 3D structure of the peptide when it is bound to model membranes like phospholipid vesicles or micelles. nih.gov These studies have unequivocally demonstrated that upon binding to a membrane, mastoparan peptides adopt a well-defined, amphipathic α-helical structure. nih.govnih.gov This amphipathic nature, with hydrophobic residues on one face of the helix and cationic (positively charged) residues on the other, is critical for its function. nih.gov

Solid-state NMR is particularly powerful for studying peptides tightly bound to or inserted into lipid bilayers, which more closely mimics a native cell membrane. nih.govrcsb.org Multidimensional solid-state NMR experiments on isotope-labeled (e.g., ¹³C, ¹⁵N) mastoparan peptides allow for the precise measurement of distances between atoms and the determination of backbone torsion angles. nih.govrcsb.org These data serve as constraints for calculating a high-resolution structure of the membrane-bound peptide, confirming the α-helical conformation for the majority of the peptide backbone. nih.gov

Mass spectrometry (MS) is an indispensable analytical tool used after peptide synthesis and purification to verify the identity and purity of the final product. nih.gov The two most common ionization techniques used for this purpose are:

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): This technique is routinely used to confirm that the synthetic peptide has the correct molecular weight. nih.gov It provides a rapid and accurate measurement, ensuring the successful synthesis of the target sequence.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is also used to verify the molecular mass of the peptide. mdpi.com It is particularly useful when coupled with liquid chromatography (LC-MS), allowing for simultaneous purification and mass verification.

These MS techniques are crucial quality control steps, confirming the primary structure (the amino acid sequence via its molecular weight) before proceeding to more complex functional and structural assays. nih.govmdpi.com

**7.3. Membrane Interaction Studies

To understand how this compound interacts with and disrupts cell membranes, researchers use various artificial model membrane systems. These systems provide a simplified and controlled environment to study the complex peptide-lipid interactions. acs.org

Commonly used model systems include:

Liposomes/Vesicles: These are spherical vesicles composed of a phospholipid bilayer, closely mimicking the structure of a cell membrane. nih.gov Studies often use unilamellar vesicles made from specific phospholipids (B1166683) like phosphatidylcholine. nih.gov By loading these liposomes with fluorescent dyes, researchers can measure dye leakage as an indicator of membrane permeabilization or pore formation induced by the peptide. nih.govresearchgate.net

Bicelles: These are disk-shaped lipid aggregates that are useful for NMR studies because they can align in a magnetic field. capes.gov.bruliege.be They provide a more planar membrane surface than small vesicles, facilitating studies on peptide orientation (e.g., whether the peptide lies on the surface or inserts into the bilayer). nih.govcapes.gov.br

Lipid Bilayers: Planar lipid bilayers are another model used to study peptide insertion and orientation, often in conjunction with solid-state NMR. nih.govnih.gov

Membrane Interaction Studies

Fluorescence-Based Permeabilization Assays (e.g., Propidium (B1200493) Iodide Uptake)

Fluorescence-based assays are a cornerstone in determining the membrane-disrupting capabilities of antimicrobial peptides. The propidium iodide (PI) uptake assay is a widely used method to assess the integrity of bacterial cell membranes following treatment with a peptide. nih.govresearchgate.net Propidium iodide is a fluorescent intercalating agent that is unable to cross the membrane of live cells. researchgate.net However, when the membrane is compromised, PI can enter the cell, bind to nucleic acids, and emit a red fluorescence upon excitation. nih.govresearchgate.net

The general procedure involves incubating bacterial cells with the mastoparan-like peptide at various concentrations. Subsequently, PI is added to the suspension. nih.gov The increase in fluorescence intensity, which can be measured using a fluorometer or visualized by fluorescence microscopy, is directly proportional to the degree of membrane permeabilization. researchgate.netucsd.edu Flow cytometry can also be employed to quantify the percentage of cells with compromised membranes within a population. nih.govnih.gov Studies on related mastoparan peptides have effectively used this technique to demonstrate dose-dependent increases in membrane permeability, confirming that membrane disruption is a key aspect of their antimicrobial mechanism. ucsd.eduresearchgate.net

Electron Microscopy for Morphological Changes

To visualize the direct physical impact of this compound on microbial cells, electron microscopy is an invaluable tool. Both scanning electron microscopy (SEM) and transmission electron microscopy (TEM) provide high-resolution images of the morphological alterations induced by the peptide.

SEM is utilized to observe the surface topography of the bacterial cells. In studies of other mastoparans, such as mastoparan-AF and mastoparan-X, SEM has revealed significant changes in bacterial morphology after peptide treatment. nih.govnih.govnih.gov These changes often include the formation of abnormal dents, large perforations, the budding of vesicles, and membrane corrugation. nih.gov Some studies have reported that bacteria become smaller in size and show leakage of cellular contents. researchgate.net

TEM, on the other hand, provides insights into the internal structures of the cells. TEM analysis of bacteria treated with mastoparan peptides has shown amelioration of jejunum damage and an increase in the number and length of microvilli in in vivo models of E. coli infection, indicating a protective effect on intestinal morphology. nih.gov

Molecular Biology Techniques

Molecular biology techniques are fundamental to understanding the genetic basis of the this compound and for engineering variants with improved properties.

The amino acid sequence of the this compound is obtained through the process of cDNA cloning and gene expression analysis. This typically involves the extraction of total RNA from the venom glands of Vespa magnifica. researchgate.net Reverse transcription-polymerase chain reaction (RT-PCR) is then used to amplify the gene encoding the precursor peptide. The resulting PCR product is ligated into a vector and sequenced to determine the nucleotide sequence. researchgate.net

Analysis of the cloned cDNA reveals that the this compound is synthesized as a prepropeptide. nih.gov This precursor molecule typically contains a signal peptide at the N-terminus, which directs the peptide for secretion, followed by a propeptide sequence, and finally the mature peptide sequence at the C-terminus. nih.gov The primary structure of the mature mastoparan-like peptide 12c is identical to that of Mastoparan-M from Vespa mandarinia and Mastoparan-VT1 from Vespa tropica. uniprot.org The precursor for these peptides generally consists of around 60 amino acids. nih.gov

Site-directed mutagenesis is a powerful technique used to investigate the relationship between the structure of a peptide and its biological activity. mdpi.com While specific studies on the this compound are not extensively documented, research on analogous mastoparan peptides provides a clear framework for this approach. By systematically substituting specific amino acid residues, researchers can identify which parts of the peptide are crucial for its antimicrobial efficacy and which contribute to undesirable effects like toxicity to host cells. nih.govmdpi.com

For instance, studies on mastoparan-L have shown that replacing certain alanine (B10760859) residues with isoleucine and arginine can enhance antimicrobial activity against both susceptible and multidrug-resistant bacteria. nih.gov Similarly, the creation of chimeric peptides by fusing mastoparan with other biologically active peptides has been explored to modulate its activity. mdpi.comnih.gov These structure-activity relationship studies are critical for designing new peptide analogs with improved therapeutic potential. mdpi.com

Cell-Based Functional Assays (In Vitro)

In vitro cell-based assays are essential for quantifying the antimicrobial efficacy of the this compound.

To determine the antimicrobial potency of the peptide, microbial growth inhibition and killing assays are performed. The minimal inhibitory concentration (MIC) is a standard measure, defined as the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism after a specified incubation period. nih.govmdpi.com This is typically determined using a broth microdilution method, where a standardized bacterial suspension is incubated with serial dilutions of the peptide in a 96-well plate. nih.govtransresurology.com

The minimal bactericidal concentration (MBC) is the lowest concentration of the peptide that results in a significant reduction (usually ≥99.9%) in the initial bacterial inoculum. nih.gov This is determined by subculturing the contents from the wells of the MIC assay onto agar (B569324) plates. mdpi.com

Time-kill kinetic assays provide further insight into the bactericidal or bacteriostatic nature of the peptide by measuring the rate at which it kills bacteria over time. nih.gov These assays involve exposing a bacterial culture to a specific concentration of the peptide (often at or above the MIC) and enumerating the viable bacteria at various time points. nih.gov

The mature form of the this compound, Mastoparan-M, has demonstrated broad-spectrum antibacterial activity. uniprot.org The following table summarizes its reported MIC values against various bacterial strains.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive32-64
Staphylococcus xylosusGram-positive2
Staphylococcus alactolyticusGram-positive16
Citrobacter koseriGram-negative4
Escherichia coliGram-negative8
Klebsiella pneumoniaeGram-negative48
Pseudomonas aeruginosaGram-negative128
Salmonella choleraesuisGram-negative32
Salmonella typhimuriumGram-negative32
Vibrio parahaemolyticusGram-negative64
Data sourced from UniProtKB P0C181 (MASTM_VESMA) uniprot.org

Biofilm Inhibition and Eradication Assays

The capacity of mastoparan peptides to interfere with bacterial biofilms is a significant area of research. Assays to determine the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) are crucial in quantifying this activity. These assays typically involve incubating the peptide with biofilm-forming bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa, in 96-well plates. nih.gov

For MBIC assays, the peptide is added to the bacterial culture at the time of inoculation to assess its ability to prevent biofilm formation. nih.gov For MBEC assays, the biofilm is allowed to form first over a period of approximately 18 hours, after which planktonic cells are removed, and the peptide is added to determine its efficacy against established biofilms. nih.govnovoprolabs.com Following incubation, the wells are rinsed, and the remaining biofilm is stained with a solution like 0.1% Crystal Violet. nih.gov The dye retained by the biofilm is then solubilized, commonly with 30% glacial acetic acid, and the absorbance is measured to quantify the biofilm mass. nih.gov

Mastoparan-like peptides, including 12c, have demonstrated activity against a range of Gram-positive and Gram-negative bacteria and fungi, which is fundamental to their anti-biofilm potential. frontiersin.org Studies on closely related mastoparans provide insight into this activity. For instance, a mastoparan peptide (MP-C) showed a broad ability to suppress biofilm formation by both S. aureus and P. aeruginosa but was less effective at eliminating pre-existing biofilms. nih.gov

Table 1: Anti-biofilm Activity of a Representative Mastoparan Peptide (MP-C) This interactive table summarizes the minimum concentrations required for a representative mastoparan peptide to inhibit biofilm formation and eradicate established biofilms of key pathogens. Data derived from related mastoparan studies.

OrganismAssay TypeConcentration (µM)Efficacy
S. aureusMBIC32Inhibition of Formation
P. aeruginosaMBIC32Inhibition of Formation
S. aureusMBEC>512Low Eradication
P. aeruginosaMBEC>512Low Eradication
Source: Adapted from scientific studies on mastoparan anti-biofilm activity. nih.gov

G-Protein Activation Assays

A defining characteristic of mastoparans is their ability to directly activate GTP-binding regulatory proteins (G-proteins), thereby mimicking the function of agonist-bound cell-surface receptors. researchgate.net Assays to measure this activation are central to understanding the peptide's mechanism of action. These assays typically utilize purified G-proteins reconstituted into phospholipid vesicles. researchgate.net

The activation can be quantified by measuring the increase in the G-protein's intrinsic GTPase activity or by monitoring the binding rate of a non-hydrolyzable GTP analog, such as guanosine-5'-(3-O-thiotriphosphate). researchgate.netnih.gov Mastoparan initiates this process by promoting the dissociation of bound GDP from the G-protein, which is the rate-limiting step in receptor-mediated activation. researchgate.net

Research on Mastoparan-L (ML) demonstrated that at a concentration of 100 μM, it increased the GTPase activity of Go and Gi proteins by as much as 16-fold, while Gt and Gs proteins were comparatively insensitive. frontiersin.orgnih.gov The activation is sensitive to pertussis toxin, which uncouples receptors from G-proteins, indicating a specific interaction. researchgate.netnih.gov However, some studies suggest that in certain in vitro systems, such as those examining Golgi transport, the observed effects of mastoparan may stem from non-specific membrane damage rather than a direct and specific activation of G-proteins. nih.gov

Enzyme Activity Assays (e.g., Phospholipases)

Mastoparan peptides are known to modulate the activity of various enzymes, most notably phospholipases, which are critical in signal transduction pathways. nih.gov Enzyme activity assays are performed to characterize these interactions. Mastoparans have been shown to activate Phospholipase A2 (PLA2), Phospholipase C (PLC), and Phospholipase D (PLD). frontiersin.orgnih.gov

Assays for PLC activity, for example, often use purified enzymes and specific substrates like phosphatidylinositol 4,5-bisphosphate (PIP2). nih.gov The activity is measured by quantifying the hydrolysis of the substrate. One study using a PLC purified from rabbit brain membranes found that mastoparan activated the hydrolysis of PIP2. nih.gov This activation was dependent on the molar ratio of mastoparan to PIP2; stimulation occurred when the ratio was less than one, whereas inhibition was observed at ratios greater than one. nih.gov The stimulatory effect also required a higher concentration of calcium than that needed for basal enzyme activity. nih.gov

Conversely, reports also indicate that mastoparans can have inhibitory effects on phospholipases under certain conditions. In human astrocytoma cells, Mastoparan-L was shown to inhibit the accumulation of inositol (B14025) phosphate induced by GTPγS, demonstrating a more complex regulatory role. nih.gov

Cellular Secretion and Degranulation Assays

The ability to induce cellular secretion and degranulation, particularly from mast cells, is a foundational biological activity of the mastoparan family of peptides. nih.govmdpi.com This activity is responsible for the release of inflammatory mediators such as histamine (B1213489) and serotonin (B10506). nih.govnih.gov

A standard method for evaluating this function is the degranulation assay using rat basophilic leukemia (RBL-2H3) cells, which serve as a model for mast cells. nih.gov In this assay, cells are incubated with varying concentrations of the peptide. The extent of degranulation is quantified by measuring the release of a specific granular enzyme, such as β-hexosaminidase, into the supernatant. nih.gov The results are often expressed as the 50% effective concentration (EC50), which represents the peptide concentration required to achieve half-maximal degranulation. nih.gov

Studies have revealed that this process can be receptor-mediated. For instance, Mastoparan-L induces degranulation in some mast cells through the Mas-related G protein-coupled receptor member X2 (MRGPRX2), which activates a Gαq/PLCγ1/IP3/Ca2+ signaling pathway. nih.gov

Computational and In Silico Approaches

Computational methods are indispensable for analyzing the structural and dynamic properties of peptides like the this compound, providing insights that complement experimental data.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For mastoparan peptides, MD simulations are employed to investigate their conformational changes, particularly upon interaction with biological membranes. nih.gov These simulations can predict how a peptide, which may be unstructured in an aqueous solution, adopts a stable α-helical conformation when it binds to a lipid bilayer. nih.govmdpi.com This structural transition is critical for the peptide's biological functions, including membrane disruption and receptor activation. mdpi.com In silico studies help to elucidate the structure-activity relationship by modeling how specific amino acid substitutions or deletions affect the peptide's secondary structure and, consequently, its activity. mdpi.com

Sequence Alignment and Phylogenetic Analysis

Sequence alignment is a fundamental bioinformatic method used to compare the primary amino acid sequences of related peptides. For the mastoparan family, multiple sequence alignments of dozens of different mastoparan peptides have been performed. mdpi.comnih.gov This analysis reveals conserved sequence motifs and highlights regions of variability. mdpi.com

The N-terminal region of mastoparans is typically highly conserved, whereas the C-terminal region shows greater diversity in both amino acid composition and length. frontiersin.orgmdpi.com Based on these alignments, mastoparan family peptides can be classified into distinct subfamilies, providing a basis for phylogenetic analysis. mdpi.com This classification helps to explore the structure-function relationships across the entire peptide family, linking specific sequence features to variations in biological activities like mast cell degranulation or antimicrobial potency. nih.govmdpi.com

Prediction of Physicochemical Parameters and Structural Features

The biological activity of mastoparan-like peptides is intrinsically linked to their physicochemical properties and three-dimensional structures. Advanced research methodologies and computational approaches are employed to predict these characteristics, offering insights into their function and guiding the rational design of new analogs. nih.gov The precursor polypeptide for mastoparans in Vespa species typically consists of approximately 60 amino acids, which includes a pre-pro-peptide sequence that is later cleaved. nih.gov A key feature of the precursor is a C-terminal glycine (B1666218) residue, which serves as the signal for the amidation of the mature peptide. nih.gov

Detailed Research Findings

Research into mastoparans involves a detailed analysis of several key parameters. Mastoparans are generally characterized as cationic, amphipathic peptides, often 14 amino acids in length, though variations exist. nih.govnih.gov Their sequences are rich in hydrophobic residues such as leucine (B10760876), isoleucine, and alanine, and they typically possess a net positive charge due to the presence of lysine (B10760008) residues. nih.gov

Computational and experimental methods are used to determine these properties. The net positive charge is a fundamental parameter, and modifications to the amino acid sequence can significantly alter it. nih.gov Hydrophobicity is another critical factor, which has been identified as playing a more crucial role in the activity of mastoparans than net charge or amphiphilicity. researchgate.netmdpi.com

The structural conformation of these peptides is highly dependent on their environment. In aqueous solutions, mastoparans typically adopt a random-coil structure. nih.gov However, in the presence of a membrane-mimicking environment, such as solutions containing trifluoroethanol (TFE), they undergo a conformational change to form an α-helix. nih.govnih.gov This transition is essential for their biological function, as the α-helical structure allows for interaction with and disruption of cell membranes. nih.gov

Circular Dichroism (CD) spectroscopy is a primary experimental technique used to assess the secondary structure of these peptides. nih.gov The presence of distinct negative peaks around 208 nm and 222 nm in a CD spectrum is characteristic of an α-helical conformation. nih.gov Through such analyses, researchers can quantify the percentage of α-helical content in a peptide under different conditions. nih.gov For instance, studies on mastoparan analogs have shown the ability to engineer peptides with a high percentage of α-helical domains. nih.gov

Table 1: Physicochemical Properties of Representative Mastoparan Peptides This table presents data for Mastoparan-C and its engineered analogs to illustrate how sequence modifications affect key physicochemical parameters. Data sourced from Chen et al., 2018. nih.gov

PeptideAmino Acid SequenceNet Positive ChargeHydrophobicity (H)
MP-C LNLKALLAVAKKIL-NH₂+40.694
cMP-C CLNLKALLAVAKKILC-NH₂+40.681
tMP-C TAT-LNLKALLAVAKKIL-NH₂+120.385

Table 2: Predicted Secondary Structure of Mastoparan-like Peptides This table illustrates the conformational flexibility of mastoparan peptides, showing their propensity to form α-helical structures in membrane-mimicking environments, as determined by Circular Dichroism (CD) analysis. Data sourced from Chen et al., 2018, and Irazazabal et al., 2024. nih.govnih.gov

PeptideEnvironmentPredicted Secondary StructureKey Findings
MP-C & Analogs 50% Trifluoroethanol (TFE)α-helicalAll three peptides adopted α-helical conformations, indicated by negative peaks at 208 nm and 222 nm. nih.gov
Mastoparan-L & Analogs Aqueous Buffer (PBS)Primarily random coilPeptides showed minimal regular secondary structure in an aqueous environment. nih.gov
Mastoparan-L & Analogs 30 mM SDS Micellesα-helicalAll peptides displayed characteristic α-helical spectra in this membrane-mimetic environment. nih.gov

Future Directions and Biotechnological Research Applications

Rational Design and Engineering of Mastoparan-like Peptide 12c Analogs

The native structure of Mastoparan-like peptide 12c precursor serves as a scaffold for the creation of synthetic analogs with enhanced or specialized functions. Through strategic modifications, researchers aim to optimize its therapeutic potential while minimizing undesirable effects.

Strategies for Modulating Selectivity and Potency

A primary goal in engineering Mastoparan-like peptide 12c analogs is to fine-tune their selectivity towards specific cell types and to enhance their potency. Several strategies have been explored with related mastoparan (B549812) peptides, which are directly applicable to the 12c precursor.

One key approach involves amino acid substitution . The strategic replacement of specific amino acids can significantly alter the peptide's physicochemical properties, such as hydrophobicity, amphipathicity, and net charge, which are crucial for its biological activity. mdpi.comnih.gov For instance, substituting alanine (B10760859) residues with isoleucine and arginine has been shown to increase the net positive charge and amphipathicity, leading to improved membrane selectivity and potent antibacterial activity, even against resistant strains. nih.gov The substitution of leucine (B10760876) with tryptophan in some mastoparan analogs has also been shown to enhance activity. frontiersin.org Computational, or in silico, studies are increasingly used to predict how such substitutions will affect the peptide's structure and function before synthesis, streamlining the design process. researchgate.netnih.gov

C-terminal amidation is another critical modification. mdpi.comnih.gov The natural form of many mastoparans, including the active form of the 12c precursor, features an amidated C-terminus. This amidation neutralizes the negative charge of the C-terminal carboxyl group, which enhances the peptide's helical structure and its ability to interact with and disrupt cell membranes. mdpi.commdpi.com Studies comparing amidated and non-amidated versions of mastoparans have demonstrated that amidation can increase potency by several folds and can even alter the mechanism of cell killing from apoptosis to direct lysis. nih.gov

The relationship between the peptide's structure and its activity is complex. The arrangement of hydrophobic and basic amino acids dictates its amphipathic α-helical conformation in a membrane environment, which is essential for its function. mdpi.com Deleting C-terminal residues, for example, can reduce the length of this helix and decrease biological activity. mdpi.com Conversely, increasing hydrophobicity can enhance antimicrobial effects but may also increase toxicity to host cells, highlighting the delicate balance required in analog design. nih.gov

Table 1: Strategies for Modulating Mastoparan Analog Selectivity and Potency

StrategyDescriptionImpact on Peptide PropertiesReference
Amino Acid Substitution Replacing specific amino acids to alter physicochemical characteristics.Modifies hydrophobicity, net charge, and amphipathicity to enhance selectivity and potency. nih.govfrontiersin.orgnih.gov
C-terminal Amidation Modifying the C-terminus to an amide group instead of a carboxylic acid.Neutralizes negative charge, stabilizes α-helix, and enhances membrane interaction and lytic activity. mdpi.commdpi.comnih.gov
Hydrophobicity Adjustment Modifying the number and type of non-polar amino acids.Can increase antimicrobial activity, but must be balanced to avoid increased cytotoxicity. mdpi.comnih.gov
Computational Design Using computer models to predict the effects of modifications before synthesis.Streamlines the design of analogs with desired structural and functional properties. researchgate.netnih.gov

Enhancing Proteolytic Stability

A significant hurdle for the application of peptides in research and therapy is their susceptibility to degradation by proteases. Enhancing the proteolytic stability of Mastoparan-like peptide 12c is crucial for extending its half-life and bioavailability in biological systems.

One effective strategy is the substitution of natural L-amino acids with their D-amino acid counterparts at sites vulnerable to protease cleavage. nih.gov D-amino acids are not recognized by most proteases, rendering the peptide significantly more resistant to degradation. An all-D enantiomer of Mastoparan-M, a closely related peptide, was found to be twice as potent against bacteria and more stable against proteases than its natural all-L form. frontiersin.orgnih.gov

Terminal modifications , such as N-terminal acetylation and C-terminal amidation, also contribute to stability. nih.gov These "end caps" can protect the peptide from degradation by exopeptidases, which cleave amino acids from the ends of a peptide chain.

Another innovative approach is cyclization . Introducing cysteine residues at both the N- and C-termini allows for the formation of a disulfide bridge, creating a cyclic peptide. nih.gov This constrained structure is inherently more resistant to proteolytic enzymes compared to a linear peptide. While this modification has been shown to increase the half-life of a mastoparan analog, it may also alter its biological activity and toxicity, necessitating further optimization. nih.gov

Development of Mastoparan-like Peptide 12c as a Biochemical Tool

The direct and potent way in which Mastoparan-like peptide 12c and its relatives interact with fundamental cellular machinery makes them valuable as tools for biochemical research.

Probes for G-Protein Signaling Pathways

Mastoparans are well-documented activators of heterotrimeric G-proteins, the molecular switches that couple cell-surface receptors to intracellular responses. nih.gov They can mimic the action of an activated G-protein coupled receptor (GPCR) by binding directly to the G-protein α-subunit, promoting the dissociation of GDP and allowing GTP to bind, which leads to G-protein activation. nih.gov This receptor-independent activation makes Mastoparan-like peptide 12c and its analogs powerful probes for dissecting the complexities of G-protein signaling cascades. nih.govnih.gov

By using these peptides, researchers can stimulate G-protein pathways directly and observe the downstream consequences, such as the activation of phospholipases or changes in ion channel activity. frontiersin.orgnih.gov This allows for the study of specific G-protein subtypes (e.g., Gαi, Gαo) and their roles in cellular processes, bypassing the need for a specific receptor agonist. nih.gov The ability of mastoparans to differentially modulate signaling pathways, for instance by affecting TLR4-mediated but not TLR2-mediated responses, provides a tool for teasing apart the involvement of G-proteins in distinct signaling networks. nih.gov

Models for Membrane-Active Peptide Research

The interaction of Mastoparan-like peptide 12c with cell membranes is a key aspect of its biological activity. Its ability to adopt an amphipathic α-helical structure in the presence of a lipid bilayer and subsequently disrupt the membrane makes it an excellent model for studying the mechanisms of membrane-active peptides, including antimicrobial peptides (AMPs) and cell-penetrating peptides. mdpi.comnih.gov

Researchers use mastoparans to investigate the physical and chemical principles of peptide-lipid interactions, pore formation, and membrane lysis. researchgate.net The peptide's relatively simple and well-defined structure allows for systematic modifications and the study of how changes in sequence, charge, and hydrophobicity affect its interaction with model membranes (e.g., liposomes) and live cells. nih.gov These studies provide fundamental insights into how peptides can permeabilize or traverse cell membranes, knowledge that is critical for the design of new antimicrobial agents and drug delivery systems. mdpi.comnih.gov

Table 2: Research Applications of Mastoparan-like Peptide 12c

Application AreaMechanism of ActionResearch UtilityReference
G-Protein Signaling Probe Directly binds and activates G-protein α-subunits, mimicking a GPCR.Allows for receptor-independent stimulation and study of specific G-protein pathways. nih.govnih.govnih.gov
Membrane-Active Peptide Model Forms an amphipathic α-helix that interacts with and disrupts lipid bilayers.Facilitates study of peptide-lipid interactions, pore formation, and mechanisms of membrane disruption. mdpi.comnih.govresearchgate.net
Advanced Delivery Systems Can be conjugated to other molecules to facilitate cell entry.Serves as a potential component for targeted delivery of research molecules or drugs into cells. nih.govmdpi.com

Components in Advanced Delivery Systems for Research Molecules

The membrane-permeabilizing properties of Mastoparan-like peptide 12c also suggest its potential use in advanced delivery systems. mdpi.commdpi.com The ability to cross cell membranes is a major bottleneck in the delivery of many types of molecules, from small-molecule drugs to large biologics.

By conjugating a cargo molecule to a mastoparan-based peptide, it may be possible to facilitate its entry into cells. mdpi.com Rational design can be employed to create analogs that retain membrane-translocating ability while minimizing lytic activity. For example, an analog of mastoparan was modified with an RGD motif, a sequence that targets integrin receptors often overexpressed on tumor cells, to create a mitochondriotoxic peptide for selective cancer cell targeting. mdpi.com This highlights the potential for developing Mastoparan-like peptide 12c-based carriers for the targeted delivery of fluorescent probes, inhibitors, or other research molecules to specific intracellular locations. nih.gov

Unraveling Undiscovered Mechanisms and Targets

The precise molecular interactions of this compound are not yet fully elucidated. Future research should aim to move beyond the general understanding of its antimicrobial action and investigate more nuanced mechanisms that could be at play. The broader mastoparan family of peptides is known to interact with various cellular components, suggesting that the 12c precursor may have similar, yet unconfirmed, targets. mdpi.com

A primary area of investigation should be the peptide's interaction with G-proteins. Mastoparans are known to mimic G-protein coupled receptors, directly activating G-proteins and influencing downstream signaling pathways. nih.gov Research has shown that different mastoparans can selectively activate specific G-protein subtypes, such as Gαq and Gαi. mdpi.com Determining whether this compound exhibits similar G-protein activation and identifying its specific G-protein targets would be a significant step in understanding its broader physiological effects.

Another critical area of inquiry is the peptide's effect on phospholipases. Various mastoparans have been shown to stimulate phospholipase A2, C, and D, leading to the release of secondary messengers and inflammatory mediators. nih.gov The activation of these enzymes can have profound cellular consequences, and investigating whether this compound can modulate their activity is crucial. Furthermore, some mastoparans have demonstrated inhibitory effects on certain phospholipases, highlighting the complexity of these interactions. nih.gov

The mechanism of membrane disruption is also a key area for further study. While it is understood that mastoparans can form pores in cell membranes, the specifics of this process, such as the potential for forming transient, inhomogeneous membrane structures, are still being explored. figshare.com Advanced imaging techniques, like atomic force microscopy, could be employed to visualize the interaction of this compound with model and actual cell membranes, providing insights into its lytic activity at a nanoscale level. mdpi.com

Potential Research Area Known Mastoparan Interactions Potential Significance for 12c Precursor
G-Protein Modulation Activation of Gαq and Gαi subunits by other mastoparans. mdpi.comElucidation of novel signaling pathways and cellular responses.
Phospholipase Activity Stimulation of Phospholipase A2, C, and D by various mastoparans. nih.govUnderstanding of inflammatory and secondary messenger modulation.
Membrane Interaction Induction of membrane pores and formation of peptide-lipid clusters. figshare.comDetailed understanding of antimicrobial and cytolytic mechanisms.

Exploration of Novel Biological Activities

Beyond its established antimicrobial functions, this compound may possess a range of other biological activities that could be harnessed for biotechnological and therapeutic purposes. The diverse bioactivities of other mastoparan peptides provide a roadmap for future investigations into the 12c precursor. mdpi.comnih.gov

A significant area of exploration is its potential as an anticancer agent . Numerous studies have demonstrated the potent anticancer properties of various mastoparans against a wide array of cancer cell lines, including leukemia, breast cancer, and myeloma. nih.gov The lytic mechanism of action of these peptides makes them attractive candidates for cancer therapy. nih.gov Therefore, screening this compound for its cytotoxic effects on different cancer cell lines is a logical and promising research direction.

The anti-biofilm activity of mastoparans is another area ripe for investigation. Bacterial biofilms present a significant challenge in clinical settings due to their resistance to conventional antibiotics. Mastoparan-C has shown the ability to suppress the formation of biofilms by pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov Investigating the efficacy of this compound in preventing and eradicating biofilms could lead to the development of new strategies to combat persistent infections.

Furthermore, the potential antiviral properties of this peptide should not be overlooked. Some mastoparan derivatives have exhibited broad-spectrum antiviral activity against enveloped viruses. figshare.com The mechanism is thought to involve the disruption of the viral lipid envelope. figshare.com Given the urgent need for new antiviral agents, exploring the antiviral potential of this compound against a range of viruses is a worthwhile endeavor.

Finally, the immunomodulatory effects of mastoparans present another exciting research frontier. Some mastoparan analogues have been shown to possess both antimicrobial and immunomodulatory properties. nih.gov Investigating whether this compound can modulate the immune response could have implications for the treatment of inflammatory diseases and for enhancing the body's natural defenses against pathogens.

Potential Novel Activity Evidence from Other Mastoparans Potential Application
Anticancer Mastoparan exhibits potent activity against leukemia, myeloma, and breast cancer cells. nih.govDevelopment of novel cancer therapeutics.
Anti-biofilm Mastoparan-C effectively suppresses biofilm formation by pathogenic bacteria. nih.govTreatment of chronic and device-related infections.
Antiviral Mastoparan derivatives show broad-spectrum activity against enveloped viruses. figshare.comDevelopment of new antiviral drugs.
Immunomodulatory Some mastoparan analogues exhibit immunomodulatory properties. nih.govTreatment of inflammatory conditions and infectious diseases.

Q & A

Q. What frameworks guide the formulation of research questions for systematic reviews on mastoparan-like peptides?

  • Methodological Answer : Apply the PCC (Population, Concept, Context) framework for scoping reviews. For example:
  • Population : Eukaryotic/prokaryotic cell models.
  • Concept : Membrane disruption mechanisms.
  • Context : Antimicrobial/therapeutic applications.
    Use PRISMA guidelines for transparent reporting .

Synthesis & Characterization Challenges

Q. What analytical techniques are essential for confirming the peptide’s secondary structure and purity?

  • Methodological Answer : Combine CD spectroscopy for α-helical content analysis, LC-MS for mass verification, and Edman sequencing for residue confirmation. Cross-validate with 2D-NMR for tertiary structure insights .

Q. How can researchers mitigate batch-to-batch variability in peptide synthesis?

  • Methodological Answer : Standardize SPPS conditions (e.g., resin type, coupling reagents) and implement QC checkpoints at each synthesis step. Use orthogonal purification methods (e.g., ion-exchange + HPLC) and maintain detailed batch records .

Ethical & Translational Considerations

Q. What preclinical models are appropriate for evaluating the peptide’s therapeutic potential while addressing ethical concerns?

  • Methodological Answer : Prioritize in silico toxicity predictions (e.g., ProTox-II) and ex vivo organoid models before progressing to vertebrate studies. Adhere to ARRIVE guidelines for animal experiments to ensure ethical compliance .

Q. How can researchers balance novelty and feasibility when proposing studies on mastoparan-like peptides?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Pilot small-scale experiments to test technical viability before scaling up. Use systematic reviews to identify understudied mechanisms or applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.